2-Amino-3,5-dimethoxy-4-methylbenzoic acid
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13NO4 |
|---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
2-amino-3,5-dimethoxy-4-methylbenzoic acid |
InChI |
InChI=1S/C10H13NO4/c1-5-7(14-2)4-6(10(12)13)8(11)9(5)15-3/h4H,11H2,1-3H3,(H,12,13) |
InChI Key |
GUSFLZUHTQEURN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1OC)N)C(=O)O)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategic Route Optimization for 2 Amino 3,5 Dimethoxy 4 Methylbenzoic Acid
Survey of Established Synthetic Approaches to Analogous Aminobenzoic Acids
The synthesis of aminobenzoic acid derivatives is a cornerstone of pharmaceutical and materials science. nih.gov A variety of methods have been developed to introduce amino and carboxylic acid functionalities onto an aromatic ring, as well as to achieve specific substitution patterns with other functional groups like methoxy (B1213986) and methyl groups.
Conventional Reaction Pathways for Aromatic Amine and Carboxylic Acid Functionalization
The introduction of an amino group onto an aromatic ring is often achieved through the reduction of a nitro group. google.com This transformation is typically carried out using catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C). google.com The corresponding nitrobenzoic acids can be synthesized via the oxidation of nitrotoluenes.
Alternatively, the amino group can be introduced via nucleophilic aromatic substitution or through various coupling reactions. researchgate.net The carboxylic acid group is commonly introduced by the oxidation of a methyl group on the aromatic ring using strong oxidizing agents like potassium permanganate. youtube.com Another approach involves the carbonation of an organometallic species, such as a Grignard or organolithium reagent, derived from an appropriately substituted aromatic halide. youtube.com
The synthesis of aminobenzoic acid derivatives can also be achieved through multi-step sequences involving the protection of one functional group while manipulating another. weebly.comyoutube.com For instance, the amino group can be protected as an amide to prevent its oxidation during the introduction of the carboxylic acid group. scholarsresearchlibrary.com
Regioselective Introduction of Methoxy and Methyl Substituents on the Aromatic Ring
The precise placement of methoxy and methyl groups on the aromatic ring is crucial for the synthesis of the target molecule. The regioselectivity of electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation and acylation, is governed by the directing effects of the substituents already present on the ring.
Methoxylation of aromatic rings can be achieved through nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, with a methoxide (B1231860) source. prepchem.comgoogle.com Copper-catalyzed methods have been shown to be effective for this transformation. google.com O-methyltransferases are enzymes that can catalyze the regioselective methylation of hydroxyl groups on aromatic compounds, offering a green alternative to chemical methods. nih.gov
The introduction of a methyl group can be accomplished via Friedel-Crafts alkylation. However, this reaction is often plagued by issues of polyalkylation and rearrangement. A more controlled approach involves the reduction of a formyl or acyl group, which can be introduced with high regioselectivity via reactions like the Vilsmeier-Haack or Friedel-Crafts acylation.
Targeted Synthesis of 2-Amino-3,5-dimethoxy-4-methylbenzoic Acid
The synthesis of this compound requires a carefully designed multi-step strategy to ensure the correct arrangement of the five substituents on the benzene (B151609) ring.
Multi-step Reaction Sequences and Intermediate Derivatization Strategies
A plausible synthetic route to this compound could commence with a readily available starting material that is subsequently functionalized in a stepwise manner. One potential strategy involves the initial synthesis of a substituted nitrobenzene (B124822) derivative, which can then be elaborated to the final product.
For instance, starting from a dimethoxy-nitrotoluene, the carboxylic acid functionality could be introduced via oxidation of the methyl group. Subsequent reduction of the nitro group would then yield the desired aminobenzoic acid. The regiochemical outcome of each step would need to be carefully controlled through the judicious choice of reagents and reaction conditions.
An alternative approach could involve the synthesis of a substituted aminobenzoate ester, followed by hydrolysis to the carboxylic acid. The synthesis of methyl 2-amino-3,5-dimethoxybenzoate has been reported via the hydrogenation of methyl 3,5-dimethoxy-2-nitrobenzoate. prepchem.com Further functionalization of this intermediate could potentially lead to the target molecule.
Development and Application of One-Pot Synthesis Protocols
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. While a specific one-pot synthesis for this compound is not widely reported, the principles of one-pot reactions can be applied to streamline the synthetic sequence. For example, a tandem reaction sequence could be envisioned where multiple bond-forming events occur in a single reaction vessel without the isolation of intermediates. The synthesis of 2-((2-aminobenzoyl)amino)benzoic acid derivatives has been achieved in a one-pot manner, highlighting the potential of this approach for constructing complex aminobenzoic acids. researchgate.net
Quantitative Optimization of Reaction Parameters for Enhanced Yield and Selectivity
To maximize the efficiency of the synthesis of this compound, it is essential to optimize the reaction parameters for each step. rsc.org This involves a systematic investigation of variables such as temperature, reaction time, catalyst loading, and solvent choice. pku.edu.cnresearchgate.net
Factorial design of experiments is a powerful statistical tool that can be employed to efficiently explore the effects of multiple variables and their interactions on the reaction outcome. rsc.org This approach allows for the identification of the optimal conditions to achieve the highest possible yield and selectivity. For example, in the synthesis of natural aroma esters, a factorial design approach led to a significant increase in conversion rates. rsc.org
For catalytic reactions, such as the hydrogenation of a nitro group, the choice of catalyst and its loading are critical. google.com Similarly, for reactions involving strong acids or bases, the concentration and stoichiometry of these reagents must be carefully controlled to avoid side reactions. The use of computational modeling can also aid in understanding the reaction mechanism and predicting the optimal conditions. researchgate.net
Below is an interactive table summarizing key reaction types and considerations for the synthesis of substituted aminobenzoic acids.
| Reaction Type | Reagents/Catalysts | Key Considerations | Potential Side Reactions |
| Nitration | HNO₃/H₂SO₄ | Temperature control to prevent over-nitration. | Formation of dinitro and other isomers. |
| Reduction of Nitro Group | H₂, Pd/C | Catalyst activity and loading. google.com | Incomplete reduction, side reactions on other functional groups. |
| Oxidation of Methyl Group | KMnO₄, K₂Cr₂O₇ | Strength of oxidizing agent, reaction temperature. | Over-oxidation, degradation of the aromatic ring. |
| Carboxylation | CO₂, Grignard/Organolithium reagent | Anhydrous conditions, reactivity of the organometallic. | Formation of byproducts from reaction with other electrophiles. |
| Methoxylation | Sodium methoxide, Cu(I) catalyst prepchem.comgoogle.com | Regioselectivity, choice of leaving group. nih.gov | Ether cleavage under harsh conditions. |
| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid (e.g., AlCl₃) | Catalyst deactivation, polyalkylation, rearrangements. | Isomerization of the alkyl group. |
| Esterification | Alcohol, Acid catalyst | Removal of water to drive equilibrium. | Side reactions of other functional groups. |
| Hydrolysis of Ester | Acid or Base | Completeness of reaction. | Decomposition of sensitive functional groups. |
Adherence to Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally conscious. The application of these principles is crucial in the synthesis of complex molecules like this compound to minimize waste, reduce energy consumption, and avoid the use of hazardous substances.
A critical analysis of a proposed synthetic route for this compound reveals several areas where green chemistry principles can be strategically implemented. A hypothetical, yet feasible, synthetic pathway can be envisioned starting from a commercially available precursor, such as 4-methylbenzoic acid. This proposed synthesis involves a sequence of nitration, halogenation, methoxylation, and reduction steps.
Proposed Synthetic Pathway and Green Chemistry Considerations:
The following table outlines a potential multi-step synthesis and discusses the adherence to and deviation from green chemistry principles at each stage.
| Step | Transformation | Reagents & Conditions (Conventional) | Green Chemistry Analysis & Potential Improvements |
| 1 | Nitration | 4-methylbenzoic acid, HNO₃/H₂SO₄ | Deviation: Use of corrosive and hazardous mixed acids, generation of significant acidic waste. Improvement: Employing milder nitrating agents like solid acid catalysts (e.g., zeolites) or nitrogen dioxide with ozone. These alternatives can reduce corrosive waste and improve safety. |
| 2 | Bromination | 2-Nitro-4-methylbenzoic acid, Br₂/FeBr₃ | Deviation: Use of elemental bromine, a hazardous and volatile reagent. Improvement: Utilizing N-bromosuccinimide (NBS) as a safer brominating agent, which is easier to handle and generates less hazardous byproducts. |
| 3 | Methoxylation | 3-Bromo-2-nitro-4-methylbenzoic acid, NaOCH₃, Cu(I) catalyst, high temperature | Deviation: Use of stoichiometric copper salts, which can be toxic and difficult to remove. High reaction temperatures increase energy consumption. Improvement: Investigating palladium- or copper-catalyzed cross-coupling reactions with lower catalyst loading and milder conditions. The use of greener solvents like anisole (B1667542) or dimethyl carbonate could be explored. |
| 4 | Reduction | 3,5-Dimethoxy-2-nitro-4-methylbenzoic acid, Fe/HCl or SnCl₂/HCl | Deviation: Use of stoichiometric amounts of metals that produce large quantities of metallic waste. Improvement: Catalytic hydrogenation using H₂ gas with a recyclable catalyst (e.g., Pd/C, Pt/C). chemicalbook.comchemicalbook.comprepchem.com This method offers high atom economy and produces only water as a byproduct. The reaction can often be performed in greener solvents like ethanol (B145695) or even water. |
| 5 | Esterification (if starting from ester) & Saponification | Methyl 3,5-dimethoxy-2-nitro-4-methylbenzoate, NaOH/H₂O, then acid workup | Deviation: Generation of salt waste during neutralization. Improvement: If the ester is an intermediate, direct use in the next step without hydrolysis would improve atom economy. If the acid is required, optimizing pH neutralization to minimize salt formation is key. |
Detailed Research Findings and Strategic Optimization:
The synthesis of structurally related compounds provides valuable insights into potential optimizations. For instance, the synthesis of methyl 2-amino-3,5-dimethoxybenzoate is achieved through the catalytic hydrogenation of methyl 3,5-dimethoxy-2-nitrobenzoate using 5% Pd on charcoal in a mixture of methanol (B129727) and tetrahydrofuran. prepchem.com This method is significantly greener than using reducing metals like iron or tin.
Furthermore, the synthesis of 4-amino-3,5-dimethoxybenzoic acid from 3,5-dibromo-4-aminobenzoic acid utilizes sodium methylate in the presence of copper(I) oxide. prepchem.com While effective, this highlights a common challenge in aromatic substitution reactions – the use of metal catalysts. Modern advancements in catalysis focus on developing more active and selective catalysts that can be used in smaller quantities and recycled, thereby reducing the environmental impact.
The choice of solvent is another critical factor. Many classical organic reactions employ chlorinated solvents or volatile organic compounds (VOCs) which are environmentally persistent and pose health risks. A key aspect of greening the synthesis of this compound would be to replace such solvents with more benign alternatives like water, ethanol, or supercritical fluids where feasible.
By systematically applying the principles of green chemistry to each step of the proposed synthesis, it is possible to develop a more sustainable and efficient route to this compound. This involves a continuous effort in catalyst development, solvent substitution, and process optimization to minimize the environmental footprint of the chemical manufacturing process.
Advanced Spectroscopic and High Resolution Structural Elucidation of 2 Amino 3,5 Dimethoxy 4 Methylbenzoic Acid
Vibrational Spectroscopy Investigations (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and probing the structural arrangement of 2-Amino-3,5-dimethoxy-4-methylbenzoic acid. The vibrational modes of the molecule are influenced by the electronic effects and masses of its various substituents: an amino group (-NH₂), two methoxy (B1213986) groups (-OCH₃), a methyl group (-CH₃), and a carboxylic acid group (-COOH), all attached to a central benzene (B151609) ring.
Detailed Assignment and Analysis of Characteristic Vibrational Modes
The vibrational spectrum of this compound is expected to exhibit a series of characteristic bands corresponding to the stretching and bending motions of its specific chemical bonds. The assignment of these bands can be predicted based on well-documented group frequencies. mdpi.commdpi.com
Key expected vibrational modes would include:
O-H and N-H Stretching: The carboxylic acid O-H stretching vibration typically appears as a very broad band in the FT-IR spectrum, often in the range of 3300-2500 cm⁻¹, due to strong intermolecular hydrogen bonding which forms a dimeric structure. The N-H stretching vibrations of the primary amine group are expected to present as two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. mdpi.com
C-H Stretching: Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the methyl and methoxy groups would appear in the 3000-2850 cm⁻¹ range.
C=O Stretching: The carbonyl (C=O) stretching of the carboxylic acid is a strong, prominent band in the FT-IR spectrum, typically found between 1710-1680 cm⁻¹ for a hydrogen-bonded dimer.
C-C Aromatic Stretching: The benzene ring itself gives rise to several C-C stretching vibrations, usually in the 1625-1430 cm⁻¹ region. mdpi.com The substitution pattern will influence the exact position and intensity of these bands.
N-H Bending: The in-plane bending (scissoring) vibration of the amino group is expected around 1650-1580 cm⁻¹.
C-O Stretching: Asymmetric and symmetric C-O stretching vibrations from the methoxy and carboxylic acid groups would be present. The aryl-alkyl ether C-O asymmetric stretch is typically strong and appears in the 1275-1200 cm⁻¹ region, while the symmetric stretch is found around 1075-1020 cm⁻¹. The C-O stretch of the carboxylic acid is expected between 1320-1210 cm⁻¹.
O-H Bending: The out-of-plane bending of the carboxylic acid O-H group gives a broad band centered around 920 cm⁻¹.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected FT-IR Intensity | Expected FT-Raman Intensity |
|---|---|---|---|
| N-H Asymmetric Stretch | 3450 - 3350 | Medium | Medium |
| N-H Symmetric Stretch | 3350 - 3250 | Medium | Medium |
| O-H Stretch (Carboxylic Acid Dimer) | 3300 - 2500 | Broad, Strong | Weak |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Strong |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Strong |
| C=O Stretch (Carboxylic Acid Dimer) | 1710 - 1680 | Very Strong | Medium |
| N-H Bend | 1650 - 1580 | Medium to Strong | Weak |
| Aromatic C=C Stretch | 1625 - 1430 | Medium to Strong | Strong |
| Aryl C-O Asymmetric Stretch | 1275 - 1200 | Strong | Medium |
| Aryl C-O Symmetric Stretch | 1075 - 1020 | Medium | Medium |
Correlation of Spectral Data with Molecular Conformations and Intermolecular Interactions
The vibrational spectra provide significant insight into the molecule's conformation and the non-covalent interactions it forms. The broadness and position of the O-H stretching band are direct evidence of strong intermolecular hydrogen bonding between the carboxylic acid groups, leading to the formation of a centrosymmetric dimer in the solid state.
Intramolecular hydrogen bonding between the C2-amino group and the C3-methoxy group, or between the C2-amino group and the C1-carboxylic acid group, could also be possible. Such interactions would be reflected in shifts of the N-H and O-H stretching frequencies to lower wavenumbers compared to a conformation without such bonding. The specific conformation of the methoxy groups relative to the benzene ring would also influence the exact frequencies of the C-O stretching modes.
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is indispensable for the definitive structural elucidation of this compound, providing precise information about the carbon-hydrogen framework.
Proton (¹H) NMR Chemical Shift Assignments and Spin-Spin Coupling Patterns
The ¹H NMR spectrum would show distinct signals for each type of non-equivalent proton in the molecule.
-COOH Proton: The carboxylic acid proton is typically highly deshielded and would likely appear as a broad singlet far downfield, potentially in the 10-13 ppm range. Its broadness is due to chemical exchange.
-NH₂ Protons: The amino protons would also give a broad singlet, with a chemical shift that can vary depending on the solvent and concentration, but generally expected in the range of 4-6 ppm.
Aromatic Proton (C6-H): There is only one proton directly attached to the aromatic ring. It would appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift would be influenced by the surrounding electron-donating groups (amino and two methoxy groups), likely placing it in the upfield region for aromatic protons, around 6.0-7.0 ppm.
-CH₃ Proton: The methyl group at C4 would appear as a sharp singlet, as it is not adjacent to any other protons. Its chemical shift would be in the typical range for an aryl-methyl group, around 2.1-2.4 ppm. rsc.org
Carbon (¹³C) NMR Chemical Shift Analysis for Backbone and Substituent Carbons
The ¹³C NMR spectrum provides information on all the unique carbon environments within the molecule.
Carbonyl Carbon (-COOH): This carbon is highly deshielded and would be found significantly downfield, typically in the 165-175 ppm range. rsc.org
Aromatic Carbons: The six carbons of the benzene ring would have distinct chemical shifts based on their substituents.
C1, C2, C3, C4, C5: These carbons, being directly attached to substituents, would have their chemical shifts determined by the electronic effects of those groups. The oxygen- and nitrogen-bearing carbons (C2, C3, C5) would be shifted downfield (140-160 ppm), while the carbon attached to the carboxylic acid (C1) and the methyl group (C4) would also have characteristic shifts.
C6: This is the only aromatic carbon attached to a hydrogen. Its chemical shift would be influenced by the adjacent amino and methoxy groups and would likely appear in the 100-115 ppm region.
-OCH₃ Carbons: The two methoxy carbons would appear in the 55-65 ppm range.
-CH₃ Carbon: The methyl carbon would be the most upfield signal, expected in the 15-25 ppm range.
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| -COOH | 10.0 - 13.0 (broad s) | 165 - 175 |
| -NH₂ | 4.0 - 6.0 (broad s) | N/A |
| C6-H / C6 | 6.0 - 7.0 (s) | 100 - 115 |
| C3-OCH₃ / C3-OCH₃ | 3.7 - 4.0 (s) | 55 - 65 |
| C5-OCH₃ / C5-OCH₃ | 3.7 - 4.0 (s) | 55 - 65 |
| C4-CH₃ / C4-CH₃ | 2.1 - 2.4 (s) | 15 - 25 |
| C1 (ipso-COOH) | N/A | 110 - 125 |
| C2 (ipso-NH₂) | N/A | 140 - 150 |
| C3 (ipso-OCH₃) | N/A | 150 - 160 |
| C4 (ipso-CH₃) | N/A | 120 - 135 |
| C5 (ipso-OCH₃) | N/A | 150 - 160 |
Application of Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Confirmation
While 1D NMR provides foundational data, 2D NMR experiments would be essential for unambiguous assignment of all signals and thus for definitive structural confirmation.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this specific molecule, COSY would be of limited use for the aromatic system since there is only a single aromatic proton. However, it could confirm the absence of coupling for all the singlet signals.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be crucial for definitively linking the proton signals to their corresponding carbon signals. For instance, it would connect the aromatic proton signal to the C6 carbon signal, the methyl proton singlet to the methyl carbon signal, and the methoxy proton singlets to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D NMR experiment for elucidating the complete carbon skeleton of this molecule. It shows correlations between protons and carbons that are separated by two or three bonds. Key expected correlations would include:
The aromatic proton (C6-H) correlating to the ipso-carbons C1, C2, C4, and C5.
The methyl protons (C4-CH₃) correlating to the aromatic carbons C3, C4, and C5.
The methoxy protons correlating to their attached aromatic carbons (C3 and C5, respectively).
The amino protons potentially showing a correlation to C2 and C3. These long-range correlations would allow for the complete and unambiguous assembly of the molecular structure, confirming the substitution pattern on the benzene ring.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of a compound through the analysis of its ionized forms and their fragments.
Elucidation of Characteristic Fragmentation Pathways
The electron ionization (EI) mass spectrum of this compound is predicted to display a series of characteristic fragments that provide insight into its molecular structure. The fragmentation of aromatic carboxylic acids is often initiated by processes involving the carboxyl group. miamioh.edudocbrown.info
Key fragmentation pathways are expected to include:
Loss of a hydroxyl radical (·OH): A primary fragmentation event for aromatic acids, leading to the formation of a prominent acylium ion [M-17]⁺. miamioh.edudocbrown.info For the title compound, this would result in a highly stable benzoyl cation.
Loss of water (H₂O): Dehydration can occur, particularly in ortho-substituted benzoic acids, yielding an [M-18]⁺ ion. miamioh.edu
Decarboxylation: Loss of a carboxyl radical (·COOH) or carbon dioxide (CO₂) can occur, though the latter is often from the [M-OH]⁺ ion. The loss of CO from the parent molecular ion can also be observed. docbrown.info
Cleavage of methoxy groups: Subsequent fragmentation of the molecular ion or primary fragment ions would likely involve the methoxy substituents. This can occur via the loss of a methyl radical (·CH₃) to form an [M-15]⁺ ion or the elimination of a neutral formaldehyde (B43269) (CH₂O) molecule. nist.gov
Formation of the phenyl cation: A common fragment in the mass spectra of aromatic compounds is the phenyl cation ([C₆H₅]⁺) at m/z 77, formed after the loss of all substituents from the aromatic ring. docbrown.info
The fragmentation pattern is influenced by the "ortho effect," where the proximity of the amino and carboxylic acid groups can lead to unique rearrangement pathways, such as the facile loss of water. nist.gov
Table 1: Predicted Key Mass Spectrometric Fragments
| Process | Lost Fragment | Resulting Ion Structure (Predicted) | m/z (Predicted) |
|---|---|---|---|
| Initial Ionization | - | [C₁₀H₁₃NO₄]⁺˙ | 211 |
| Loss of Hydroxyl | ·OH | [M-OH]⁺ | 194 |
| Loss of Water | H₂O | [M-H₂O]⁺˙ | 193 |
| Loss of Methyl Radical | ·CH₃ | [M-CH₃]⁺ | 196 |
| Loss of Carboxyl Radical | ·COOH | [M-COOH]⁺ | 166 |
Precise Determination of Molecular Formula through Accurate Mass Measurement
High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), it is possible to distinguish between different molecular formulas that have the same nominal mass.
For this compound, the molecular formula is C₁₀H₁₃NO₄. The theoretical (monoisotopic) mass can be calculated with high precision using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, and ¹⁶O).
Calculated Exact Mass: 211.0845 Da
An experimental HRMS measurement yielding a mass value extremely close to the calculated theoretical mass would confirm the molecular formula C₁₀H₁₃NO₄, distinguishing it from other potential isobaric compounds.
X-ray Diffraction (XRD) Studies for Solid-State Molecular and Crystal Structures
X-ray diffraction analysis of single crystals provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.
Analysis of Crystal Packing Motifs and Supramolecular Assembly
The crystal structure of this compound is expected to be dominated by strong hydrogen bonding interactions, leading to the formation of a well-defined supramolecular architecture. In the solid state, carboxylic acids commonly form centrosymmetric dimers through robust O—H···O hydrogen bonds between the carboxyl groups of two molecules, creating an R²₂(8) graph-set motif. nih.gov
Determination of Bond Lengths, Bond Angles, and Dihedral Angles
XRD analysis allows for the precise measurement of all geometric parameters within the molecule. researchgate.net The bond lengths and angles are characteristic of the hybridization states of the atoms and the electronic environment.
Table 2: Expected Intramolecular Geometric Parameters
| Parameter | Atoms Involved | Expected Value |
|---|---|---|
| Bond Lengths (Å) | C=O (carboxyl) | ~1.22 - 1.25 |
| C-O (carboxyl) | ~1.30 - 1.34 | |
| C-C (aromatic) | ~1.38 - 1.41 | |
| C-N (amino) | ~1.37 - 1.40 | |
| Bond Angles (°) | O-C=O (carboxyl) | ~120 - 123 |
| C-C-C (aromatic) | ~118 - 122 | |
| C-O-C (methoxy) | ~117 - 119 | |
| Dihedral Angle (°) | Carboxyl vs. Ring Plane | Variable (depends on packing) |
The dihedral angle between the plane of the carboxylic acid group and the plane of the benzene ring is a critical parameter, influenced by steric hindrance from the ortho-amino group and by intermolecular packing forces. nih.govnih.gov
Characterization of Hydrogen Bonding Networks and Other Non-Covalent Interactions
The molecular structure of this compound contains multiple hydrogen bond donors (the -NH₂ and -COOH groups) and acceptors (the carbonyl oxygen, the hydroxyl oxygen, the methoxy oxygens, and the amino nitrogen). nih.gov This facilitates the formation of a complex and stable hydrogen-bonding network.
The primary and most predictable interaction is the formation of carboxylic acid dimers via O—H···O bonds. nih.gov In addition, the amino group's N-H bonds are expected to participate in N—H···O hydrogen bonds, potentially with the carbonyl oxygen of an adjacent dimer, linking the primary synthons into chains or sheets. researchgate.net
C—H···O interactions: Between the methyl or aromatic C-H groups and oxygen atoms. nih.gov
π–π stacking: Offset stacking interactions between the electron-rich aromatic rings of adjacent molecules. nih.gov
van der Waals forces: These ubiquitous, non-directional forces contribute significantly to the cohesive energy of the crystal. mdpi.com
Analysis of the Hirshfeld surface can be employed to visualize and quantify these varied intermolecular contacts, providing a detailed map of the forces governing the crystal's supramolecular assembly. nih.govmdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic structure of molecules like this compound. This method probes the electronic transitions from the ground state to various excited states upon the absorption of UV or visible light. The resulting spectrum provides valuable information on the conjugated systems and the presence of chromophores within the molecule.
The electronic spectrum of a substituted benzoic acid is primarily determined by the benzene ring and the auxochromic and chromophoric groups attached to it. The benzoic acid core itself displays characteristic absorption bands. For instance, benzoic acid typically exhibits three absorption bands: a strong E2-band around 230 nm and a weaker, structured B-band around 274 nm, both arising from π→π* transitions of the benzene ring conjugated with the carboxyl group. An additional band can be observed at shorter wavelengths, around 194 nm.
In the case of this compound, the presence of multiple substituents—an amino group (-NH₂), two methoxy groups (-OCH₃), and a methyl group (-CH₃)—on the benzene ring is expected to significantly influence its UV-Vis spectrum. The amino and methoxy groups are powerful auxochromes, meaning they can shift the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity (a hyperchromic effect). This is due to the extension of the conjugated system through the lone pair of electrons on the nitrogen and oxygen atoms interacting with the π-electron system of the aromatic ring.
The electronic transitions in this compound are expected to be primarily of the π→π* and n→π* types. The intense π→π* transitions originate from the promotion of electrons from the π bonding orbitals to the π* antibonding orbitals of the aromatic system. The n→π* transitions, which are typically weaker, involve the excitation of a non-bonding electron (from the oxygen of the carbonyl and methoxy groups, and the nitrogen of the amino group) to a π* antibonding orbital.
The following table provides a generalized overview of the expected UV-Vis absorption bands for substituted benzoic acids, which can serve as a reference for predicting the spectral features of this compound.
| Type of Transition | Typical Wavelength Range (nm) | Description |
| π→π* (E-band) | 200 - 250 | Intense absorption arising from the conjugated π system of the benzene ring and the carboxyl group. |
| π→π* (B-band) | 250 - 300 | Weaker absorption, often with fine structure, characteristic of the benzene ring. |
| n→π* | > 300 | Weak absorption resulting from the excitation of non-bonding electrons on heteroatoms (O, N). |
Computational Chemistry and Advanced Theoretical Investigations of 2 Amino 3,5 Dimethoxy 4 Methylbenzoic Acid
Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the properties of medium-sized organic molecules. DFT studies on related substituted benzoic acids have successfully employed hybrid functionals like B3LYP with basis sets such as 6-311+G(d,p) or Def2-TZVP to achieve a balance between accuracy and computational cost. nih.govnih.govnih.gov
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to the minimum energy on the potential energy surface. For 2-Amino-3,5-dimethoxy-4-methylbenzoic acid, a key aspect of this analysis would be to perform a comprehensive conformational search, primarily considering the rotational freedom around the C-COOH, C-NH₂, and C-OCH₃ bonds.
Intramolecular hydrogen bonding, particularly between the amino and carboxyl groups or between the amino and adjacent methoxy (B1213986) group, would be expected to play a significant role in determining the most stable conformer. The optimization calculations would yield critical data on bond lengths, bond angles, and dihedral angles that define the molecule's ground-state geometry.
Table 1: Predicted Geometrical Parameters for the Optimized Structure of this compound (Illustrative Data) This table presents hypothetical, yet realistic, values based on DFT calculations of similar substituted benzoic acids.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | C=O (carboxyl) | 1.22 Å |
| C-O (carboxyl) | 1.35 Å | |
| O-H (carboxyl) | 0.97 Å | |
| C-N (amino) | 1.38 Å | |
| Bond Angles | O=C-O (carboxyl) | 123.5° |
| C-C-N (ring) | 121.0° | |
| Dihedral Angle | C-C-C=O (carboxyl) | ~180° or ~0° |
Once the optimized geometry is obtained, DFT is used to explore the molecule's electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.govnih.gov
Furthermore, a Natural Bond Orbital (NBO) analysis would be performed to understand charge distribution and delocalization effects within the molecule. A Molecular Electrostatic Potential (MEP) map would visually identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the oxygen atoms of the carboxyl and methoxy groups, along with the nitrogen of the amino group, are expected to be primary nucleophilic sites, while the carboxylic proton would be a key electrophilic site. nih.govnih.gov
Table 2: Predicted Electronic Properties of this compound (Illustrative Data) Values are hypothetical and based on trends observed in similar aromatic compounds.
| Property | Predicted Value (eV) | Significance |
| HOMO Energy | -5.85 | Electron-donating ability |
| LUMO Energy | -1.20 | Electron-accepting ability |
| HOMO-LUMO Gap | 4.65 | Chemical reactivity/stability |
DFT calculations are highly effective at predicting spectroscopic data. The vibrational frequencies corresponding to infrared (IR) spectra can be calculated from the second derivatives of the energy. researchgate.net These theoretical frequencies are often systematically scaled to correct for anharmonicity and the limitations of the theoretical model, allowing for a direct comparison with experimental FT-IR spectra. This comparison is vital for validating the accuracy of the computed geometry and for making definitive assignments of the observed spectral bands. researchgate.netnih.gov
Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. Comparing these predicted shifts with experimental data provides another layer of validation for the computational model. bohrium.com
Table 3: Comparison of Predicted and Experimental Vibrational Frequencies (Illustrative Data) This table illustrates how theoretical data would be compared against experimental findings. Frequencies are in cm⁻¹.
| Vibrational Mode | Functional Group | Predicted Scaled Frequency | Experimental Frequency |
| ν(O-H) | Carboxylic Acid | 3450 | 3465 |
| ν(N-H) asym | Amino | 3380 | 3390 |
| ν(C=O) | Carboxylic Acid | 1685 | 1690 |
| ν(C-O) | Methoxy | 1250 | 1255 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations are employed to study its behavior over time, providing insights into its flexibility and interactions with its environment. ucl.ac.uk
MD simulations would track the atomic motions of this compound over nanoseconds. This allows for the exploration of its conformational landscape at a given temperature. The simulation would reveal the flexibility of the carboxyl, amino, and methoxy side chains, showing how they rotate and interact with each other. By analyzing the trajectory, one could calculate the potential of mean force (PMF) associated with the rotation around specific bonds, thereby determining the energy barriers between different stable conformations. ucl.ac.uk
Potential Energy Surface (PES) Mapping
The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. iupac.org For a molecule like this compound, the PES is a high-dimensional surface that dictates its conformational preferences, reaction pathways, and vibrational dynamics.
The presence of both an amino (-NH2) group and a carboxylic acid (-COOH) group on the same aromatic ring makes intramolecular proton transfer a key process to investigate. This can lead to the formation of a zwitterionic tautomer. Furthermore, the amino group itself can participate in tautomerization, forming an imino tautomer. nih.govresearchgate.net
Computational studies on similar molecules, such as 2-aminopyridines and other substituted benzoic acids, indicate that the relative stability of tautomers is highly dependent on the environment (gas phase vs. solvent) and the electronic nature of other substituents. nih.govmdpi.comnih.gov For this compound, the canonical form is expected to be the most stable in the gas phase. The energy barrier for direct proton transfer is generally high, but can be significantly lowered by the presence of solvent molecules, particularly water, which can form hydrogen-bonded bridges. researchgate.netnih.gov
The equilibrium between the neutral and zwitterionic forms is critical for understanding its behavior in biological systems. The electron-donating nature of the amino and methoxy groups would likely influence the proton affinity of the nitrogen and oxygen atoms, thereby affecting the tautomeric equilibrium. Theoretical calculations, such as those using Density Functional Theory (DFT), can predict the relative energies of these tautomers and the transition states connecting them. researchgate.netresearchgate.netresearchgate.net
Table 1: Representative Calculated Relative Energies for Tautomers of a Model Aminobenzoic Acid System Note: These are hypothetical values based on trends observed in related compounds and are for illustrative purposes. Actual values for this compound would require specific calculations.
| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Aqueous Solution |
|---|---|---|
| Canonical Form | 0.00 | 0.00 |
| Zwitterionic Form | +15.2 | -2.5 |
| Imino Form | +25.8 | +20.1 |
The substituents on the benzene (B151609) ring—the amino, two methoxy, and the carboxylic acid groups—all have rotational freedom, leading to various conformers. The rotation around the C-C bond connecting the carboxylic acid group to the ring, and the C-O bonds of the methoxy groups, are of particular interest. The torsional barriers for these rotations determine the flexibility of the molecule.
Computational studies on substituted biphenyls and other aromatic compounds have shown that density functional theory (DFT) methods can accurately calculate these rotational barriers. rsc.orgchemicalbook.comresearchgate.net For this compound, steric hindrance between the ortho-substituents (amino and methoxy groups) and the carboxylic acid group will play a significant role in determining the preferred conformation and the energy barriers for rotation. The presence of intramolecular hydrogen bonds, for instance between the amino group and the carbonyl oxygen of the carboxylic acid, can also significantly impact the rotational barriers. mdpi.com
Table 2: Representative Calculated Torsional Barriers for Substituted Aromatic Systems Note: These are hypothetical values based on trends observed in related compounds and are for illustrative purposes. Actual values for this compound would require specific calculations.
| Rotation | Estimated Rotational Barrier (kcal/mol) |
|---|---|
| C(ring)-COOH | 4 - 8 |
| C(ring)-OCH3 | 2 - 5 |
| C(ring)-NH2 | 1 - 3 |
Aromaticity Indices and Quantum Chemical Descriptors (e.g., HOMA, NBO analysis)
The electronic structure and aromaticity of the benzene ring in this compound are influenced by its substituents. Aromaticity can be quantified using various indices, with the Harmonic Oscillator Model of Aromaticity (HOMA) being a common geometry-based index. HOMA values close to 1 indicate high aromaticity, while values close to 0 suggest a non-aromatic character. researchgate.netresearchgate.net
The introduction of any substituent to a benzene ring typically leads to a decrease in its aromaticity due to the perturbation of the π-electron system. researchgate.net Electron-donating groups, such as amino and methoxy, generally cause a more significant decrease in aromaticity compared to electron-withdrawing groups. researchgate.net The combined effect of the four substituents on the aromaticity of the central ring in this compound would be a balance of their individual electronic effects.
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of chemical bonds. researchgate.netwisc.edunih.gov NBO analysis can quantify the hyperconjugative interactions between the lone pairs of the oxygen and nitrogen atoms and the π* orbitals of the aromatic ring, providing insight into the electronic communication between the substituents and the ring. These interactions are crucial for understanding the molecule's reactivity and spectroscopic properties. nih.govresearchgate.net
Table 3: Predicted Quantum Chemical Descriptors for this compound Note: These are hypothetical values based on trends observed in related compounds and are for illustrative purposes. Actual values would require specific calculations.
| Descriptor | Predicted Value/Nature |
|---|---|
| HOMA Index | Slightly less than 1 (e.g., 0.95 - 0.98) |
| NBO Charge on Amino Nitrogen | Negative (e.g., -0.8 to -1.0 e) |
| NBO Interaction Energy (n(N) -> π(ring)) | Significant (indicative of strong donation) |
| NBO Interaction Energy (n(O) -> π(ring)) | Moderate (for each methoxy group) |
In Silico Approaches for Understanding Generalized Molecular Recognition and Binding (Mechanistic Focus)
In silico methods, particularly molecular docking, are instrumental in predicting and analyzing the binding of small molecules to biological macromolecules like proteins and nucleic acids. siftdesk.orgnih.gov These techniques can provide insights into the binding mode, affinity, and the key intermolecular interactions that stabilize the ligand-receptor complex.
For this compound, molecular docking studies could be employed to explore its potential interactions with a given target protein. The process involves generating a three-dimensional model of the ligand and a target receptor, followed by a search algorithm that predicts the most favorable binding poses. The scoring functions then estimate the binding affinity.
The amino, methoxy, and carboxylic acid groups of this compound can participate in various non-covalent interactions, including:
Hydrogen bonds: The amino and carboxylic acid groups can act as both hydrogen bond donors and acceptors. The methoxy groups can act as hydrogen bond acceptors.
Electrostatic interactions: The charged carboxylate group (in its deprotonated form) can form salt bridges with positively charged amino acid residues.
Hydrophobic interactions: The methyl group and the aromatic ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.
π-π stacking: The benzene ring can interact with aromatic residues of the protein.
By analyzing the predicted binding poses, it is possible to understand the mechanistic basis of molecular recognition and to identify the key residues involved in the interaction. This information is invaluable for the rational design of more potent and selective analogs. siftdesk.orgnih.gov
Table 4: Potential Intermolecular Interactions of this compound in a Hypothetical Receptor Binding Site
| Functional Group | Potential Interaction Type | Potential Interacting Partner in a Protein |
|---|---|---|
| Amino Group (-NH2) | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, Thr, Main-chain C=O |
Advanced Analytical Methodologies for Purity Assessment and Profiling of 2 Amino 3,5 Dimethoxy 4 Methylbenzoic Acid
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of pharmaceutical compounds and key intermediates like 2-Amino-3,5-dimethoxy-4-methylbenzoic acid. nih.gov Its high sensitivity, reproducibility, and resolution make it an ideal choice. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode employed for separating moderately polar compounds such as substituted benzoic acids. sielc.comnih.gov
In a typical RP-HPLC setup, a C18 (octadecylsilyl) stationary phase is used, which separates compounds based on their hydrophobicity. nih.gov The mobile phase generally consists of a mixture of an aqueous component (often with a buffer or acid modifier like formic or phosphoric acid to control ionization and improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.comekb.eg Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the efficient elution of both polar and non-polar impurities within a single analytical run. ekb.eg Detection is commonly achieved using an ultraviolet-visible (UV-Vis) or photodiode array (PDA) detector set at a wavelength where the analyte exhibits maximum absorbance. nih.gov
For quantitative analysis, the method must be validated according to International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and limits of detection (LOD) and quantitation (LOQ). ekb.eg
Table 1: Illustrative HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Column Temp. | 30 °C |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
Table 2: Representative HPLC Validation Data
| Validation Parameter | Typical Result |
|---|---|
| Linearity (r²) | > 0.999 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL |
Ultra-Performance Liquid Chromatography Coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) for Complex Mixture Analysis and Metabolite Profiling
For the analysis of complex mixtures or for metabolite identification, the coupling of Ultra-Performance Liquid Chromatography (UPLC) with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) provides a powerful analytical platform. nih.gov UPLC utilizes columns with smaller particle sizes (<2 µm), leading to faster analysis times and higher resolution compared to conventional HPLC. sielc.com
Q-TOF mass spectrometry offers high mass accuracy and resolution, enabling the determination of the elemental composition of parent ions and their fragments. nih.gov This is invaluable for identifying unknown impurities or metabolites in biological matrices like plasma or urine. nih.gov The initial MS scan provides accurate mass data for all ionizable compounds in the sample, while tandem mass spectrometry (MS/MS) experiments involve selecting a specific precursor ion, fragmenting it, and analyzing the resulting product ions to elucidate the molecule's structure. nih.gov This approach is essential for distinguishing between isomers and confirming the identity of metabolites formed through biotransformation reactions such as hydroxylation, demethylation, or conjugation.
Table 3: Potential Metabolites of this compound and Expected Mass Data
| Compound/Metabolite | Biotransformation | Formula | Expected [M+H]⁺ (m/z) |
|---|---|---|---|
| Parent Compound | - | C₁₀H₁₃NO₄ | 212.0866 |
| O-Demethylated Metabolite | Demethylation | C₉H₁₁NO₄ | 198.0709 |
| Hydroxylated Metabolite | Hydroxylation | C₁₀H₁₃NO₅ | 228.0815 |
| Glucuronide Conjugate | Glucuronidation | C₁₆H₂₁NO₁₀ | 388.1187 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile and semi-volatile organic compounds. shimadzu.com In the context of this compound, GC-MS is not typically used for the analysis of the parent compound itself due to its low volatility and thermal lability. However, it is an indispensable tool for identifying and quantifying volatile impurities that may be present from the manufacturing process, such as residual solvents (e.g., toluene (B28343), methanol, acetone) or unreacted volatile starting materials. shimadzu.com
For the analysis of non-volatile compounds like the target analyte via GC-MS, a chemical derivatization step is required to convert the polar functional groups (carboxylic acid and amine) into less polar, more volatile derivatives (e.g., by silylation or esterification). nih.govvisionpublisher.info This allows the compound to be volatilized without decomposition and travel through the GC column for separation before detection by the mass spectrometer. nih.gov The mass spectrometer fragments the eluted compounds in a reproducible manner, creating a characteristic mass spectrum that acts as a "fingerprint" for identification by comparison with spectral libraries. scielo.br
Table 4: Analysis of Potential Volatile Impurities by GC-MS
| Impurity | Potential Source | Typical Retention Time (min) | Key Mass Fragments (m/z) |
|---|---|---|---|
| Toluene | Residual Solvent | ~4.5 | 91, 92, 65 |
| Methanol | Residual Solvent | ~2.1 | 31, 29, 32 |
| Trimethylamine | Synthesis Byproduct | ~2.8 | 58, 42, 59 |
| 1,3,5-Trimethoxybenzene | Starting Material | ~8.2 | 168, 153, 125 |
Capillary Electrophoresis for Charged Species Separation and Analysis
Capillary Electrophoresis (CE) is a high-efficiency separation technique based on the differential migration of charged species in an electric field. brjac.com.br It offers advantages such as rapid analysis times, minimal sample consumption, and extremely high separation efficiency, making it well-suited for resolving complex mixtures and separating closely related compounds like isomers. brjac.com.brstanford.edu
This compound is an amphoteric molecule, possessing both a basic amino group and an acidic carboxylic acid group. Its net charge is therefore highly dependent on the pH of the background electrolyte (BGE). In Capillary Zone Electrophoresis (CZE), the most common mode of CE, analytes are separated based on their charge-to-size ratio. nih.gov At a low pH (e.g., pH 2.5), the carboxylic acid group is protonated (neutral) and the amino group is protonated (positive), resulting in a net positive charge, and the compound will migrate as a cation. At a high pH (e.g., pH 9.0), the carboxylic acid is deprotonated (negative) and the amino group is neutral, resulting in a net negative charge, and the compound will migrate as an anion. This pH-dependent behavior can be exploited to achieve fine-tuned separations from impurities with different pKa values. springernature.com CE is particularly powerful for separating charged species and can be coupled with mass spectrometry (CE-MS) for definitive identification. nih.gov
Table 5: Hypothetical Electrophoretic Behavior in Capillary Zone Electrophoresis (CZE)
| Compound | pKa (Est.) | Charge at pH 3.0 | Charge at pH 9.0 | Expected Migration vs. Analyte at pH 3.0 |
|---|---|---|---|---|
| Analyte | ~2.5 (COOH), ~5.0 (NH₂) | +1 | -1 | - |
| Decarboxylated Impurity | ~5.2 (NH₂) | +1 | 0 | Slower (larger size/charge ratio) |
| Deaminated Impurity | ~2.5 (COOH) | 0 | -1 | No migration (neutral) |
| Positional Isomer | Similar to Analyte | +1 | -1 | May co-migrate or show slight separation |
Mechanistic Investigations of Biological Interactions in Model Systems in Vitro Research
Exploration of Non-Specific Molecular Target Interactions in Reconstituted Systems
The initial characterization of a compound's biological activity often involves assessing its interactions with key biological macromolecules in simplified, reconstituted systems. This approach helps to identify potential binding partners and general effects on biochemical processes.
The ability of a small molecule to bind to proteins and nucleic acids is a fundamental determinant of its biological effects. The binding of amino acid derivatives to these macromolecules can occur through various non-covalent interactions, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. ias.ac.in The specific chemical structure of 2-Amino-3,5-dimethoxy-4-methylbenzoic acid, featuring an amino group, a carboxylic acid group, and methoxy (B1213986) groups on a benzene (B151609) ring, suggests the potential for diverse binding modes.
Theoretical and experimental studies on similar aromatic amino acid residues have shown that they can interact with nucleic acid bases through stacking interactions. ias.ac.in The affinity of such interactions often follows the order of G > C > A > T(U) for nucleic acid bases. ias.ac.in Furthermore, amino acid residues capable of forming multiple hydrogen bonds, such as asparagine, glutamine, aspartic acid, and glutamic acid, can specifically recognize nucleic acid bases and base pairs. ias.ac.in While specific binding data for this compound is not extensively documented in publicly available literature, its structural motifs suggest a potential for such interactions.
Molecular docking studies on other dimethoxy-benzoic acid derivatives have demonstrated binding affinity to the major groove of the DNA double helix. nih.gov This suggests that this compound could also exhibit an affinity for DNA, potentially influencing processes such as transcription and replication. The amino and carboxylic acid groups could engage in hydrogen bonding with the phosphate (B84403) backbone or the base pairs, while the aromatic ring could participate in stacking interactions. ias.ac.in
Table 1: Illustrative Binding Affinities of a Hypothetical Benzoic Acid Derivative to Model Macromolecules
| Macromolecule | Binding Affinity (Kd, µM) | Technique |
| Bovine Serum Albumin | 5.2 | Fluorescence Quenching |
| Human Serum Albumin | 8.7 | Isothermal Titration Calorimetry |
| Calf Thymus DNA | 12.5 | UV-Vis Spectroscopy |
| tRNA | 15.3 | Circular Dichroism |
Note: The data in this table is illustrative and not based on experimental results for this compound. It serves to represent the type of data generated in such studies.
Beyond direct binding, small molecules can modulate the activity of enzymes and other proteins involved in key biochemical pathways. Benzoic acid derivatives have been shown to exhibit a range of modulatory effects. For instance, some derivatives can inhibit enzymes through competitive or non-competitive mechanisms. nih.gov
Assessment of Antioxidant Mechanisms in Cellular Models
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. nih.gov Antioxidants can mitigate oxidative damage through various mechanisms. mdpi.com
One of the primary mechanisms of antioxidant action is the direct scavenging of free radicals. In vitro assays are commonly used to assess the radical scavenging capacity of compounds. These assays often involve generating stable free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), or biologically relevant radicals like hydroxyl (•OH) and superoxide (B77818) (O₂•⁻) radicals. plos.orgresearchgate.net
Theoretical studies on benzoic acid derivatives suggest that their antioxidant activity can proceed through mechanisms such as hydrogen atom transfer (HAT), stepwise electron transfer-proton transfer (SET-PT), or sequential proton loss electron transfer (SPLET). preprints.orgpreprints.org The preferred mechanism can be influenced by the solvent environment. preprints.org The presence of electron-donating groups, such as methoxy and amino groups, on the aromatic ring of this compound would be expected to enhance its ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. Theoretical studies on pyranoanthocyanins, which also contain methoxy groups, have shown that these groups can participate in free radical scavenging through demethylation followed by a HAT mechanism. mdpi.com
Table 2: Illustrative In Vitro Free Radical Scavenging Activity of a Hypothetical Benzoic Acid Derivative
| Radical Scavenged | IC50 (µg/mL) |
| DPPH Radical | 25.4 |
| Hydroxyl Radical | 38.2 |
| Superoxide Anion | 45.1 |
| Nitric Oxide Radical | 31.8 |
Note: The data in this table is illustrative and not based on experimental results for this compound. It represents typical data from in vitro antioxidant assays.
In addition to direct radical scavenging, antioxidants can exert their effects by modulating cellular antioxidant defense systems. This can involve influencing the levels or activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govmdpi.com
Cellular models provide a more biologically relevant system to study the influence of a compound on oxidative stress. In these models, cells can be exposed to an oxidative challenge, and the ability of the compound to protect the cells from damage can be assessed. Markers of oxidative stress that can be measured include the levels of lipid peroxidation products (e.g., malondialdehyde), protein carbonyls, and DNA damage (e.g., 8-hydroxy-2'-deoxyguanosine). mdpi.com While specific studies on the effect of this compound on cellular oxidative stress markers are not widely reported, its structural features suggest it may have the potential to modulate these markers.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives in In Vitro Biological Contexts
Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. nih.govnih.govrsc.org By systematically modifying the chemical structure of this compound and evaluating the in vitro activity of the resulting derivatives, researchers can identify the key structural features required for a particular biological effect.
For benzoic acid derivatives, SAR studies have revealed that the nature and position of substituents on the aromatic ring can significantly influence their activity. iomcworld.comresearchgate.net For example, in the context of anti-sickling activity, the presence of a carboxylic acid group and other substituents that can form hydrogen bonds are important for binding to the target protein. researchgate.net
A hypothetical SAR study of this compound derivatives could involve modifications at several positions:
The Amino Group: Conversion to amides, sulfonamides, or other nitrogen-containing functional groups could explore the importance of the basicity and hydrogen bonding capacity of this group.
The Carboxylic Acid Group: Esterification or conversion to amides would probe the role of the acidic proton and the ability to form ionic interactions.
The Methoxy Groups: Demethylation to hydroxyl groups or replacement with other alkoxy groups could assess the influence of steric bulk and electron-donating capacity.
Table 3: Hypothetical Structure-Activity Relationship of this compound Derivatives on a Biological Target
| Derivative | R1 (at C2) | R2 (at C3) | R3 (at C4) | R4 (at C5) | In Vitro Activity (IC50, µM) |
| Parent Compound | -NH₂ | -OCH₃ | -CH₃ | -OCH₃ | 15.2 |
| Derivative 1 | -NHCOCH₃ | -OCH₃ | -CH₃ | -OCH₃ | 28.5 |
| Derivative 2 | -NH₂ | -OH | -CH₃ | -OCH₃ | 10.8 |
| Derivative 3 | -NH₂ | -OCH₃ | -H | -OCH₃ | 45.1 |
| Derivative 4 | -NH₂ | -OCH₃ | -CH₃ | -OH | 12.3 |
Note: This table presents hypothetical data to illustrate the principles of an SAR study. The activities are not based on actual experimental measurements.
By correlating these structural modifications with changes in biological activity, a comprehensive SAR profile can be developed. This information is invaluable for the rational design of more potent and selective analogs of this compound for specific therapeutic applications.
Examination of Molecular Interactions with Specific Protein Systems in Isolated Biochemical Pathways (e.g., STAT3/MnSOD interaction pathways)
A thorough investigation of the scientific literature reveals a notable absence of specific studies on the direct molecular interactions between This compound and the STAT3/MnSOD (Signal Transducer and Activator of Transcription 3/Manganese Superoxide Dismutase) signaling pathway. Research into how this particular benzoic acid derivative modulates the intricate relationship between the STAT3 transcription factor and the antioxidant enzyme MnSOD in isolated biochemical systems has not been documented in publicly available research.
While direct evidence is lacking for this compound, the study of molecular interactions with specific protein systems is a cornerstone of biochemical and pharmacological research. nih.gov Such investigations are crucial for elucidating the mechanisms of action of novel compounds and identifying potential therapeutic targets. dntb.gov.uaresearchgate.net The general approach involves utilizing various in vitro models and analytical techniques to characterize the binding and functional effects of a compound on purified proteins or reconstituted biochemical pathways.
In the context of the STAT3/MnSOD pathway, research would typically aim to understand if a compound can modulate the phosphorylation-dependent activation of STAT3, its subsequent translocation, and its interaction with other proteins, including its potential influence on the expression or activity of MnSOD. Methodologies to probe these interactions often include fluorescence polarization assays, co-immunoprecipitation, and cell-free enzymatic assays. nih.gov
Although no specific data exists for this compound and the STAT3/MnSOD pathway, studies on other benzoic acid derivatives have demonstrated their potential to interact with and modulate the activity of various enzymes. For instance, certain aminobenzoic acid derivatives have been shown to inhibit tyrosinase activity in a noncompetitive manner. nih.gov These studies utilize kinetic analyses to determine inhibition constants (Kᵢ) and deduce the mode of interaction. nih.gov Such findings with structurally related compounds underscore the potential for benzoic acid scaffolds to engage with protein targets, even though specific interactions remain to be elucidated for this compound within the STAT3/MnSOD context.
Interactive Data Table: Hypothetical In Vitro Interaction Analysis
The following interactive table illustrates the type of data that would be generated from in vitro biochemical assays designed to investigate the interaction of a compound with a specific protein system. As no experimental data is available for this compound with the STAT3/MnSOD pathway, this table serves as a template.
| Assay Type | Target Protein | Parameter Measured | Result for this compound |
| Binding Assay | STAT3 | Binding Affinity (Kd) | Data not available |
| Enzymatic Assay | MnSOD | IC50 | Data not available |
| Kinetic Analysis | MnSOD | Inhibition Constant (Ki) | Data not available |
| Kinetic Analysis | MnSOD | Mechanism of Inhibition | Data not available |
Exploration of Advanced Applications in Materials Science and Organic Synthesis for 2 Amino 3,5 Dimethoxy 4 Methylbenzoic Acid
Role as a Versatile Building Block in Complex Organic Molecule Synthesis
Substituted aminobenzoic acids are fundamental building blocks in organic synthesis, valued for their bifunctional nature, containing both a nucleophilic amino group and a carboxylic acid moiety. The specific arrangement of the amino, methoxy (B1213986), and methyl groups on the benzene (B151609) ring of 2-Amino-3,5-dimethoxy-4-methylbenzoic acid could make it a valuable precursor for the synthesis of complex molecular architectures. The electron-donating nature of the amino and methoxy groups, combined with the steric influence of the methyl group, can direct selective transformations at various positions on the aromatic ring.
Potential as a Precursor in Organic Electronic Device Research
The field of organic electronics often utilizes molecules with tailored electronic properties. The structural characteristics of this compound suggest it could be a candidate for investigation in this area.
Investigation in Organic Light-Emitting Diode (OLED) Development
Currently, there is no published research specifically detailing the use of this compound in OLEDs. However, its aromatic nature and the presence of auxochromes (amino and methoxy groups) could potentially be exploited in the design of new charge-transporting or emissive materials.
Exploration in Organic Solar Cell Components Research
Similarly, the application of this specific compound in organic solar cells has not been reported. In theory, its electron-rich aromatic system could be functionalized to create donor or acceptor materials, which are the core components of organic photovoltaic devices.
Utility as a Specialized Reagent in Various Organic Reactions
The reactivity of this compound can be inferred from the functional groups present.
Oxidation: The amino group is susceptible to oxidation, which could be utilized to form nitro or azo compounds, depending on the reaction conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol, providing a different functional handle for further synthetic transformations.
Electrophilic Aromatic Substitution: The electron-rich aromatic ring is expected to be highly reactive towards electrophilic substitution. The directing effects of the existing substituents would likely favor substitution at the C6 position.
Research into its Application in the Development of Dyes and Pigments
The structural similarity of this compound to precursors used in the dye industry suggests its potential in this sector. The amino group can be diazotized and coupled with various aromatic compounds to form azo dyes, a major class of synthetic colorants. The methoxy and methyl groups would likely influence the final color and properties of the resulting dye. However, no specific research has been published to confirm these applications.
Conclusion and Prospective Research Directions for 2 Amino 3,5 Dimethoxy 4 Methylbenzoic Acid
Summary of Key Advancements in Synthesis and Characterization
The synthesis of substituted aminobenzoic acids is a well-established field in organic chemistry. Although a specific, optimized synthesis for 2-Amino-3,5-dimethoxy-4-methylbenzoic acid is not detailed in current literature, its preparation can be envisaged through established synthetic methodologies applied to analogous compounds. For instance, the synthesis of the isomeric compound 2-Amino-4,5-dimethoxybenzoic acid often involves the reduction of a corresponding nitro-substituted benzoic acid. chemicalbook.comchemicalbook.com A plausible synthetic route for this compound could, therefore, commence from a suitably substituted toluene (B28343) derivative, followed by nitration, oxidation of the methyl group to a carboxylic acid, and subsequent reduction of the nitro group to an amine. The precise regioselectivity of these steps would be a critical aspect to control.
Key advancements in the synthesis of related compounds often focus on improving yield, purity, and environmental sustainability. mdpi.comresearchgate.net One-pot syntheses and the use of greener catalysts are becoming increasingly common for the preparation of substituted benzoic acids. researchgate.net
The characterization of this compound would rely on a combination of standard spectroscopic and analytical techniques. Based on its structure, the following characterization data can be predicted:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR would be expected to show distinct signals for the aromatic proton, the methyl protons, the two methoxy (B1213986) group protons, and the amine and carboxylic acid protons. The chemical shifts and coupling patterns would be crucial for confirming the substitution pattern of the benzene (B151609) ring.
¹³C NMR would provide signals for each unique carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, the methyl carbon, and the methoxy carbons.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to exhibit characteristic absorption bands for the N-H stretching vibrations of the primary amine, the O-H stretching of the carboxylic acid, the C=O stretching of the carbonyl group, and C-O stretching of the methoxy groups.
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.
Synthesis of Principal Findings from Theoretical and Mechanistic Investigations
Theoretical and mechanistic investigations into substituted benzoic acids provide valuable insights into their chemical properties and reactivity. The electronic effects of the substituents on the benzene ring significantly influence the acidity of the carboxylic acid and the nucleophilicity of the amino group. libretexts.orgnih.gov
For this compound, the substituents would exert the following influences:
Methoxy Groups (-OCH₃): These are also strong electron-donating groups through resonance and moderately electron-withdrawing through induction. Their presence would further decrease the acidity of the carboxylic acid.
Methyl Group (-CH₃): This is a weak electron-donating group through hyperconjugation and induction, which would also contribute to a decrease in acidity.
Computational studies, such as those employing Density Functional Theory (DFT), have been used to predict the geometries, electronic structures, and properties of related benzoic acid derivatives. nih.govresearchgate.net Such studies on this compound could provide detailed information on bond lengths, bond angles, charge distribution, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding its reactivity and potential applications. nih.gov Mechanistic studies on the incorporation of aminobenzoic acid derivatives into peptides have shown that the sp²-hybridized backbone can affect the efficiency of ribosomal translation. nih.govacs.org
Identification of Unexplored Research Avenues and Methodological Challenges
The primary unexplored research avenue for this compound is its actual synthesis and isolation, followed by a thorough experimental characterization of its physical and chemical properties. The lack of published data suggests that this specific isomer has not been a major focus of research to date.
Methodological Challenges:
Synthesis: A key challenge in the synthesis of this compound would be achieving the desired regiochemistry. The directing effects of the substituents on the aromatic ring would need to be carefully considered during electrophilic substitution reactions to ensure the correct placement of the amino, methoxy, and methyl groups relative to the carboxylic acid. Steric hindrance from the multiple substituents could also impact reaction rates and yields.
Purification: The presence of both an acidic (carboxylic acid) and a basic (amino) group could complicate purification, potentially requiring techniques like isoelectric precipitation or specialized chromatography.
Unexplored Research:
Biological Activity: The biological properties of this compound remain entirely unexplored. Given that many substituted aminobenzoic acids exhibit a range of biological activities, screening this compound for potential pharmacological effects is a significant area for future research. nih.govpreprints.org
Material Properties: The potential of this molecule as a building block for polymers or other materials has not been investigated. Its rigid aromatic core and functional groups could be leveraged to create novel materials with interesting properties.
Detailed Theoretical Studies: While general principles can be applied, specific computational studies on this molecule are needed to accurately predict its properties and guide experimental work.
Future Prospects for Novel Chemical Derivatizations and Emerging Academic Applications
The functional groups present in this compound offer numerous possibilities for the synthesis of novel derivatives with potentially interesting academic and practical applications.
Derivatization of the Amino Group: The primary amino group can be readily acylated, alkylated, or converted into other functional groups such as amides, sulfonamides, or imines. These modifications could be used to modulate the biological activity or physical properties of the molecule.
Derivatization of the Carboxylic Acid Group: The carboxylic acid can be converted into esters, amides, or acid halides. These derivatives could serve as intermediates for the synthesis of more complex molecules or as compounds with their own unique properties.
Coupling Reactions: The amino and carboxylic acid groups make this molecule an ideal candidate for peptide synthesis or for use as a linker in more complex molecular architectures.
Emerging Academic Applications:
Medicinal Chemistry: As a novel scaffold, derivatives of this compound could be synthesized and screened for a wide range of biological activities, including antimicrobial, anticancer, or anti-inflammatory properties. preprints.orgmdpi.com The specific substitution pattern may lead to unique interactions with biological targets.
Materials Science: The compound could be explored as a monomer for the synthesis of new polyamides or other polymers. The rigidity of the aromatic ring and the potential for hydrogen bonding could lead to materials with interesting thermal or mechanical properties.
Supramolecular Chemistry: The ability of the molecule to participate in hydrogen bonding through its amino and carboxylic acid groups makes it a candidate for the design of self-assembling systems and crystal engineering studies.
Q & A
Q. What are the optimal synthetic routes for preparing 2-amino-3,5-dimethoxy-4-methylbenzoic acid, and how can reaction yields be improved?
Methodological Answer: The synthesis of aromatic benzoic acid derivatives often involves multi-step reactions, including condensation, cyclization, or functional group modifications. For structurally similar compounds (e.g., 3,5-dimethoxy-4-methylbenzoic acid), refluxing in polar aprotic solvents like DMSO under controlled conditions (e.g., 18 hours at elevated temperatures) has been effective for intermediate formation . To improve yields:
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer: Key techniques include:
- Melting Point Analysis : Compare observed values (e.g., 141–143°C for triazole derivatives) with literature data to confirm purity .
- NMR Spectroscopy : Use DMSO-d6 as a solvent for 1H/13C NMR to resolve aromatic proton environments and confirm substitution patterns .
- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular formulas (e.g., C10H13NO5 for trimethoxy analogs) .
Q. How can researchers assess the stability and storage conditions of this compound?
Methodological Answer:
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Storage Recommendations : Store in airtight containers at 2–8°C, avoiding exposure to oxidizing agents or moisture, as indicated for related benzoic acid derivatives .
Advanced Research Questions
Q. How does the electronic nature of substituents (e.g., methoxy vs. methyl groups) influence the reactivity of this compound in electrophilic substitution reactions?
Methodological Answer:
- Computational Modeling : Use density functional theory (DFT) to calculate electron density maps and identify reactive sites (e.g., para positions to electron-donating methoxy groups) .
- Experimental Validation : Compare reaction rates with analogs like 3,5-dichloro-4-hydroxybenzoic acid, where electron-withdrawing groups deactivate the ring .
Q. What strategies can resolve contradictions in reported biological activities of structurally related benzoic acid derivatives?
Methodological Answer:
- Meta-Analysis : Systematically compare bioactivity datasets (e.g., enzyme inhibition IC50 values) across studies, accounting for assay conditions (pH, temperature) .
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., 3,5-diiodoanthranilic acid) to isolate the effects of specific substituents on biological targets .
Q. How can this compound be utilized in material science, such as polymer or coordination complex synthesis?
Methodological Answer:
- Coordination Chemistry : React with transition metals (e.g., Cu(II)) under basic conditions to form chelates, characterized by X-ray crystallography .
- Polymer Functionalization : Incorporate into polyesters via condensation with diols, monitoring thermal stability (TGA) and mechanical properties (DSC) .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
